molecular formula C17H21NO3 B5122936 6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5122936
M. Wt: 287.35 g/mol
InChI Key: CGPSREAUGIAJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a carbamoyl-substituted cyclohexene derivative characterized by a cyclohexene core, a carboxylic acid group, and a 2-ethyl-6-methylphenylcarbamoyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

6-[(2-ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17(20)21/h4-8,13-14H,3,9-10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPSREAUGIAJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-ethyl-6-methylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbamoyl derivative. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclohexene ring and phenyl substituents contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties
6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2-Ethyl, 6-methyl C₁₇H₂₁NO₃* ~299.36* High lipophilicity (logP ~3.5*); moderate solubility in polar solvents
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2,3-Dimethyl C₁₆H₁₉NO₃ 273.33 Lower lipophilicity (logP ~2.8); enhanced crystallinity
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2,4-Dichloro C₁₄H₁₃Cl₂NO₃ 314.17 Higher molecular weight; increased reactivity due to electron-withdrawing Cl
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Butyl (aliphatic chain) C₁₂H₁₉NO₃ 225.28 Aliphatic chain improves solubility in non-polar solvents
6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Chloro, 2-methyl C₁₅H₁₆ClNO₃ 293.75 Balanced lipophilicity (logP ~3.1); potential antimicrobial activity
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2-Fluoro C₁₄H₁₄FNO₃ 263.27 Fluorine enhances hydrogen bonding; improved metabolic stability

*Calculated based on structural analogs.

Key Observations:
  • Halogenated Derivatives: Chlorine () and fluorine () substituents introduce electron-withdrawing effects, altering electronic distribution and reactivity. Chlorine increases molecular weight and may enhance binding affinity but reduces solubility . Aliphatic vs. Aromatic Chains: The butylcarbamoyl variant () trades aromaticity for flexibility, improving solubility in organic solvents but reducing target specificity .
Comparative Analysis of Pharmacological Potential:
Compound Reported Biological Activities Applications
Target Compound Hypothesized enzyme inhibition (e.g., cyclooxygenase) due to bulky substituents Anti-inflammatory drug development; material science (polymer coatings)
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Antimicrobial activity; dual interaction mechanism (enzyme/receptor modulation) Antibacterial agents; pesticide formulations
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Anticancer activity (IC₅₀ ~10 µM in colon cancer cells) Oncology research; prodrug synthesis
6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Broad-spectrum antimicrobial effects; thermal stability (decomposition >200°C) Coating materials; preservatives
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Neuroprotective activity in vitro; enhanced blood-brain barrier penetration CNS disorder therapeutics
Mechanistic Insights:
  • The target compound’s ethyl-methylphenyl group may optimize hydrophobic interactions in enzyme active sites, while the carboxylic acid enables ionic bonding .
  • Dichlorophenyl analogs () leverage chlorine’s electronegativity for covalent interactions, increasing potency but risking off-target effects .
  • Fluorinated derivatives () exhibit improved pharmacokinetics due to fluorine’s metabolic resistance and small atomic radius .

Biological Activity

6-[(2-Ethyl-6-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₉H₂₂N₂O₃
  • Molecular Weight: 314.39 g/mol

The biological activity of this compound primarily involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX enzymes, leading to reduced production of prostaglandins (PGE2) which are mediators of inflammation .
  • Anticancer Activity: The compound has shown potential in inhibiting tumor cell proliferation through various pathways, including modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of similar compounds exhibit significant anti-inflammatory effects. For example, a related compound demonstrated IC₅₀ values against COX enzymes as follows:

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that structural modifications can enhance the inhibitory potency against COX enzymes, suggesting a promising avenue for developing more effective anti-inflammatory agents .

Anticancer Activity

The anticancer properties can be attributed to the compound's ability to interact with key cellular pathways involved in tumor growth and survival:

  • Inhibition of PI3K/Akt Signaling Pathway: This pathway is crucial for cell proliferation and survival; compounds that inhibit this pathway can effectively reduce tumor growth in xenograft models .

Case Studies

  • In Vivo Studies: In animal models, compounds structurally related to this compound demonstrated comparable efficacy to established drugs like celecoxib in reducing inflammation and tumor growth .
  • Structure-Activity Relationship (SAR): Research has indicated that modifications in the phenyl ring or the carbamoyl group significantly affect biological activity, highlighting the importance of molecular structure in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.